molecular formula C15H16N4O2S B2805195 (E)-N-(6-morpholinopyrimidin-4-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1396892-43-5

(E)-N-(6-morpholinopyrimidin-4-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2805195
CAS No.: 1396892-43-5
M. Wt: 316.38
InChI Key: GHIXYGHERHJXBM-ONEGZZNKSA-N
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Description

(E)-N-(6-morpholinopyrimidin-4-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C15H16N4O2S and its molecular weight is 316.38. The purity is usually 95%.
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Properties

IUPAC Name

(E)-N-(6-morpholin-4-ylpyrimidin-4-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c20-15(4-3-12-2-1-9-22-12)18-13-10-14(17-11-16-13)19-5-7-21-8-6-19/h1-4,9-11H,5-8H2,(H,16,17,18,20)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIXYGHERHJXBM-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC=NC(=C2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-morpholinopyrimidin-4-yl)-3-(thiophen-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity based on diverse studies, highlighting its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of morpholinopyrimidine derivatives with thiophene-based acrylamides. The structural formula can be represented as follows:

 E N 6 morpholinopyrimidin 4 yl 3 thiophen 2 yl acrylamide\text{ E N 6 morpholinopyrimidin 4 yl 3 thiophen 2 yl acrylamide}

This structure incorporates a morpholine ring, a pyrimidine moiety, and a thiophene substituent, which are crucial for its biological activity.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. For instance, it has shown cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (μM)
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

These results indicate that the compound is more effective in 2D assays compared to 3D assays, suggesting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

In addition to its antitumor effects, this compound has demonstrated antimicrobial activity against several pathogens. Studies indicate that it inhibits the growth of Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like ketoconazole .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound interacts with key enzymes involved in cell proliferation and survival pathways, particularly in cancer cells.
  • Disruption of Membrane Integrity : It may alter the integrity of microbial membranes, leading to cell lysis.
  • DNA Binding : Research indicates that similar compounds exhibit binding to DNA, affecting replication and transcription processes .

Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at low concentrations. The cytotoxicity was assessed using MTT assays, where it was found that the presence of electronegative substituents enhanced the antitumor activity.

Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of the compound against Candida species. The results showed a dose-dependent inhibition of ergosterol synthesis, a key component of fungal cell membranes, indicating a mechanism similar to that of azole antifungals .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound. ADME (Absorption, Distribution, Metabolism, Excretion) profiles indicate potential for oral bioavailability and low toxicity in normal cells compared to tumor cells .

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